molecular formula C22H26N2O4 B3008737 2-(1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1795303-92-2

2-(1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B3008737
CAS RN: 1795303-92-2
M. Wt: 382.46
InChI Key: RDGBHSYTMWIVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Transformation

  • The synthesis of 2-azabicyclo[2.2.0]hexane-3,5-dione and its derivatives, which react with a variety of nucleophiles to give azetidin-2-ones, serves as new building blocks for carbapenem nuclei, indicating its utility in complex molecular synthesis (Katagiri et al., 1986).

Enhancement of Material Properties

  • A study highlighted the synthesis of a reactive modifier that enhances the thermal mechanical properties of epoxy resin through the formation of multiple hydrogen-bonded networks. This suggests potential applications in developing materials with improved thermal and physical properties (Juang et al., 2011).

Novel Synthesis Techniques

  • New synthesis methods for hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been developed, showing the versatility of this compound in creating a variety of derivatives with potential applications in medicinal chemistry and material science (Tan et al., 2016).

Molecular and Crystal Structure

  • The molecular and crystal structure analysis of tricyclic N-aminoimides, including derivatives of the compound , provides insight into the structural aspects that can influence the physical and chemical properties of materials, suggesting potential applications in the design of new materials and drugs (Struga et al., 2007).

Antimicrobial Screening

  • Novel azaimidoxy compounds derived from isoindole-dione structures have been synthesized and screened for antimicrobial activities, indicating the potential use of these derivatives in developing chemotherapeutic agents (Jain et al., 2006).

properties

IUPAC Name

2-[1-[2-(4-propan-2-ylphenoxy)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-14(2)15-7-9-17(10-8-15)28-13-20(25)23-11-16(12-23)24-21(26)18-5-3-4-6-19(18)22(24)27/h3-4,7-10,14,16,18-19H,5-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGBHSYTMWIVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.